

Application Notes and Protocols for AGL-0182-30 Click Chemistry

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Compound of Interest

Compound Name: AGL-0182-30

Cat. No.: B12409042

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Introduction

AGL-0182-30 is a potent microtubule-disrupting agent designed for targeted delivery as a payload in antibody-drug conjugates (ADCs). A key feature of **AGL-0182-30** is its alkoxyamine linker, which enables highly specific and stable conjugation to antibodies through a bioorthogonal "click chemistry" reaction known as oxime ligation. This method allows for the creation of homogeneous ADCs with a precise drug-to-antibody ratio (DAR), a critical factor in developing safe and effective cancer therapeutics.

The primary application of **AGL-0182-30** is in the formation of the ADC, AGS62P1. In this conjugate, **AGL-0182-30** is attached to a human IgG1 monoclonal antibody targeting FMS-like tyrosine kinase 3 (FLT3), a receptor frequently overexpressed in acute myeloid leukemia (AML).^{[1][2][3][4]} The conjugation is site-specific, occurring at a genetically engineered p-acetyl phenylalanine (pAcF) residue within the antibody heavy chain.^{[1][2][3]} This precise placement ensures minimal disruption of the antibody's antigen-binding capabilities and results in a uniform product with a DAR of 2.^[5]

These application notes provide a detailed protocol for the click chemistry conjugation of **AGL-0182-30** to a pAcF-containing antibody, as well as methods for the characterization of the resulting ADC.

Data Presentation

The following tables summarize key quantitative data for the AGS62P1 ADC, which utilizes the **AGL-0182-30** payload.

Table 1: Physicochemical and Binding Properties of AGS62P1

Parameter	Value	Reference
Drug-to-Antibody Ratio (DAR)	2 (Homogeneous)	[5]
Target Antigen	FLT3 (FMS-like tyrosine kinase 3)	[1][3]
Antibody Isotype	Human IgG1	[1]
Conjugation Chemistry	Oxime Ligation (Click Chemistry)	[1][2]
Binding Affinity (KD)	0.1 - 0.9 nM	[3][6]

Table 2: In Vitro Cytotoxicity of AGS62P1 in AML Cell Lines

Cell Line Type	IC50 Range	Reference
FLT3-ITD	0.5 - 13 nM	[4]
FLT3 non-ITD	0.2 - 12 nM	[3][4]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of p-Acetyl Phenylalanine (pAcF) into the Antibody

This protocol outlines the expression of a monoclonal antibody containing the unnatural amino acid p-acetyl phenylalanine, which provides the ketone handle for the oxime ligation.

Materials:

- Expression vector containing the antibody gene with an amber stop codon (TAG) at the desired conjugation site.
- Plasmid encoding the evolved aminoacyl-tRNA synthetase/tRNA pair for pAcF.
- Mammalian expression cell line (e.g., CHO, HEK293).
- Cell culture medium and supplements.
- p-Acetyl phenylalanine (pAcF).
- Transfection reagent.
- Protein A affinity chromatography materials.
- Standard buffers (e.g., PBS, elution buffers).

Methodology:

- Co-transfection: Co-transfect the mammalian host cells with the antibody expression vector and the pAcF synthetase/tRNA plasmid using a suitable transfection reagent.
- Cell Culture: Culture the transfected cells in a medium supplemented with pAcF. The concentration of pAcF may require optimization but is typically in the range of 0.5-5 mM.
- Expression: Induce antibody expression according to the specific expression system.
- Harvesting: Harvest the cell culture supernatant containing the secreted antibody.
- Purification: Purify the pAcF-containing antibody using Protein A affinity chromatography.
- Characterization: Confirm the incorporation of pAcF and the integrity of the antibody using mass spectrometry.

Protocol 2: AGL-0182-30 Click Chemistry Conjugation (Oxime Ligation)

This protocol describes the conjugation of the alkoxyamine-functionalized **AGL-0182-30** to the pAcF-containing antibody.

Materials:

- pAcF-containing monoclonal antibody (from Protocol 1).
- **AGL-0182-30** with alkoxyamine linker.
- Reaction Buffer: Acetate buffer (pH 4.0-5.5).
- Aniline (as catalyst, optional).
- Quenching solution (e.g., Tris buffer).
- Size-exclusion chromatography (SEC) column.
- Analysis equipment: UV-Vis spectrophotometer, HIC-HPLC, RP-HPLC, SDS-PAGE.

Methodology:

- Preparation: Dissolve the pAcF-containing antibody in the reaction buffer to a final concentration of 1-10 mg/mL.
- Payload Addition: Add a molar excess of **AGL-0182-30** to the antibody solution. A 5-10 fold molar excess is a common starting point.
- Reaction Incubation: Incubate the reaction mixture at room temperature or 37°C for 12-24 hours with gentle agitation. The reaction can be accelerated by the addition of an aniline catalyst (10-100 mM).
- Quenching: (Optional) Quench the reaction by adding a quenching solution to consume any unreacted ketone or alkoxyamine groups.
- Purification: Purify the resulting ADC from unreacted payload and other reagents using size-exclusion chromatography (SEC).
- Characterization:

- Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC)-HPLC or Reverse Phase (RP)-HPLC.
- Purity and Aggregation: Assess the purity and presence of aggregates using SEC-HPLC and SDS-PAGE.
- Confirmation: Confirm the successful conjugation and determine the molecular weight of the ADC using mass spectrometry.

Mandatory Visualizations

Step 1: Antibody Preparation

Expression of pAcF-containing
Antibody

Protein A Purification

Purified pAcF-Ab

Step 2: Click Chemistry Conjugation

Oxime Ligation Reaction
(Antibody + AGL-0182-30)

Size-Exclusion Chromatography

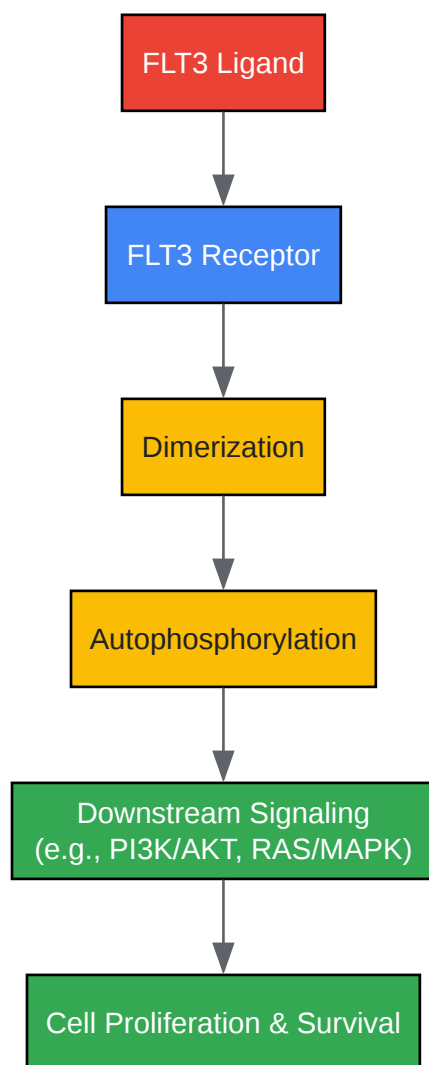
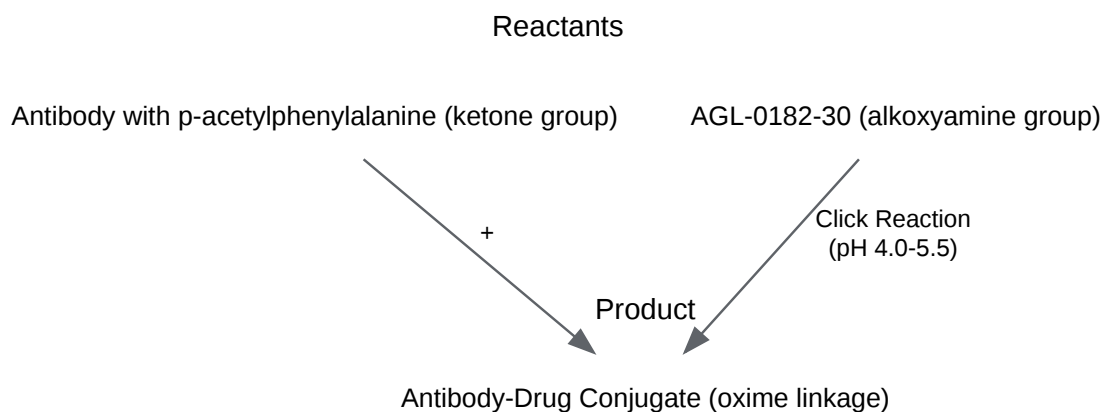
Purified ADC

Step 3: ADC Characterization

DAR Determination (HIC-HPLC)
Purity Analysis (SEC-HPLC, SDS-PAGE)
Mass Confirmation (MS)

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Caption: Experimental workflow for the synthesis and characterization of an **AGL-0182-30** ADC.



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